Cas no 2386337-76-2 (2-Fluoro-3-iodo-5-(trifluoromethyl)phenol)

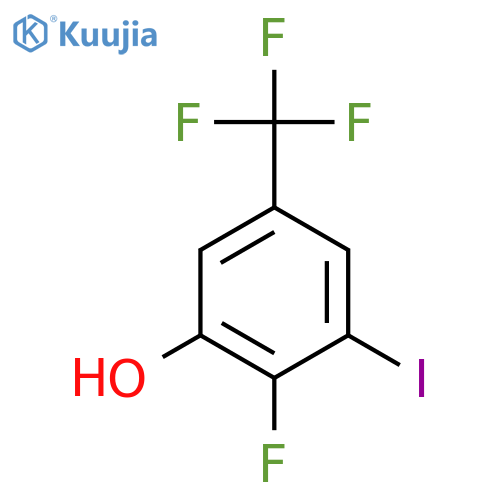

2386337-76-2 structure

商品名:2-Fluoro-3-iodo-5-(trifluoromethyl)phenol

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2386337-76-2

- MFCD34758658

- 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol

-

- インチ: 1S/C7H3F4IO/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2,13H

- InChIKey: FNPGNSLQEXLSQH-UHFFFAOYSA-N

- ほほえんだ: IC1C(=C(C=C(C(F)(F)F)C=1)O)F

計算された属性

- せいみつぶんしりょう: 305.91647g/mol

- どういたいしつりょう: 305.91647g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022LFI-250mg |

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol |

2386337-76-2 | 95% | 250mg |

$586.00 | 2025-02-13 | |

| Aaron | AR022LFI-500mg |

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol |

2386337-76-2 | 95% | 500mg |

$666.00 | 2025-02-13 | |

| abcr | AB608271-250mg |

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol; . |

2386337-76-2 | 250mg |

€435.60 | 2024-07-24 | ||

| abcr | AB608271-1g |

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol; . |

2386337-76-2 | 1g |

€818.90 | 2024-07-24 | ||

| abcr | AB608271-500mg |

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol; . |

2386337-76-2 | 500mg |

€599.50 | 2024-07-24 |

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

2386337-76-2 (2-Fluoro-3-iodo-5-(trifluoromethyl)phenol) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 307-59-5(perfluorododecane)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2386337-76-2)

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):258/355/485